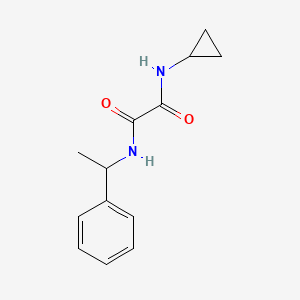

N-cyclopropyl-N'-(1-phenylethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N’-(1-phenylethyl)ethanediamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclopropyl group and a phenylethyl group attached to an ethanediamide backbone. This compound is of interest due to its potential use in medicinal chemistry, materials science, and other scientific research areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide typically involves the reaction of cyclopropylamine with 1-phenylethylamine in the presence of an appropriate coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Research indicates that N-cyclopropyl-N'-(1-phenylethyl)ethanediamide exhibits several biological activities, making it a subject of interest in drug discovery.

Anticancer Potential

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays revealed that derivatives of this compound showed significant activity against human cancer cell lines, with IC50 values indicating selective toxicity towards malignant cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases that play a role in tumor progression.

Case Study: Kinase Modulation

Research has shown that related compounds can modulate the activity of receptor tyrosine kinases such as c-Met and KDR, which are implicated in cancer metastasis and angiogenesis .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Neurotransmitter Interaction

Investigations into the compound's interaction with acetylcholinesterase indicate a possible role in enhancing neurotransmission, which could be beneficial in treating conditions like Alzheimer's disease .

Research Findings and Data Tables

A summary of biological activities associated with this compound is presented below:

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclopropyl-N’-(2-phenylethyl)ethanediamide

- N-cyclopropyl-N’-(1-phenylethyl)propanediamide

Uniqueness

N-cyclopropyl-N’-(1-phenylethyl)ethanediamide is unique due to its specific structural features, such as the presence of both cyclopropyl and phenylethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

N-cyclopropyl-N'-(1-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This article provides an overview of its biological activity, relevant research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C13H16N2O2 and is classified under various chemical databases, including PubChem . The compound features a cyclopropyl group and a phenylethyl moiety, which are instrumental in its biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate protein kinase activities. Protein kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and apoptosis. The compound has shown potential in targeting specific receptor tyrosine kinases associated with tumor growth and metastasis.

Key Mechanisms:

- Inhibition of c-Met Receptor: Overexpression of the c-Met receptor is often linked to several cancer types. This compound may inhibit this receptor's activity, thereby reducing tumor cell proliferation .

- Eph Receptor Modulation: The Eph family of receptors plays a significant role in cell-cell interactions and can influence tumor progression. The compound's interaction with these receptors may alter signaling pathways that promote cancer cell survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| c-Met Inhibition | Reduced proliferation in tumors | |

| Eph Receptor Interaction | Altered cell signaling | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Tumor Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.

- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. This effect was correlated with decreased expression levels of c-Met and increased apoptosis markers.

- Synergistic Effects : Research indicated that combining this compound with standard chemotherapeutics enhanced overall efficacy against resistant cancer types, suggesting potential for combination therapies.

Safety and Toxicity

While initial findings are promising regarding the therapeutic potential of this compound, further studies are required to evaluate its safety profile comprehensively. Toxicological assessments indicate moderate toxicity at high doses, necessitating careful dose optimization in future clinical trials .

Propiedades

IUPAC Name |

N-cyclopropyl-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYYQPDNSDME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.